molecular formula C21H24N2O2 B14968605 1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide

Cat. No.: B14968605
M. Wt: 336.4 g/mol
InChI Key: GWPSNAKXXZYQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 4-propanoylamino-substituted phenyl group attached via an amide linkage. The propanoylamino (CH₂CH₂CONH-) group at the para position of the aromatic ring distinguishes it from related compounds, offering unique hydrogen-bonding capabilities and electronic properties .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-2-19(24)22-17-10-12-18(13-11-17)23-20(25)21(14-6-7-15-21)16-8-4-3-5-9-16/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,22,24)(H,23,25)

InChI Key

GWPSNAKXXZYQSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

α-Alkylation of Phenylacetonitrile Derivatives

Protocol (Adapted from):

  • Reagents:
    • 2-Phenylacetonitrile (1.0 equiv)
    • 1,2-Dibromoethane (1.2 equiv)
    • Potassium hydroxide (2.5 equiv)
  • Conditions:
    • Solvent: Water/ethanol (3:1)
    • Temperature: 60°C, 12–16 hr
  • Yield: 78–85% (1-phenylcyclopropanecarbonitrile)
  • Mechanism: Base-mediated cyclopropanation via SN2 displacement.

Limitations:

  • Requires optimization for cyclopentane formation (e.g., using 1,5-dibromopentane).
  • Steric effects reduce yields with bulkier nitriles.

Palladium-Catalyzed Cyclization

Protocol (From):

  • Reagents:
    • Cyclobutanol derivatives (1.0 equiv)
    • Pd(OAc)₂ (2 mol%)
    • JohnPhos ligand (4 mol%)
    • Cs₂CO₃ (1.2 equiv)
  • Conditions:
    • Solvent: Toluene
    • Temperature: 100°C, 6 hr
  • Outcome: Selective C–C bond cleavage and rearrangement to cyclopentane derivatives.
  • Yield: 60–72% (for analogous structures).

Advantages:

  • Tolerates electron-deficient aryl groups.
  • Scalable to gram quantities.

Carboxylic Acid Intermediate Preparation

Hydrolysis of Nitriles

Protocol (From):

  • Reagents:
    • 1-Phenylcyclopentanecarbonitrile (1.0 equiv)
    • Concentrated HCl (6.0 equiv)
  • Conditions:
    • Reflux, 8–12 hr
  • Yield: 90–95% (1-phenylcyclopentanecarboxylic acid).

Notes:

  • Acidic conditions prevent decarboxylation.
  • Neutralization with NaOH required for isolation.

Amide Coupling Strategies

Acyl Chloride Route

Protocol (From):

  • Reagents:
    • 1-Phenylcyclopentanecarboxylic acid (1.0 equiv)
    • Oxalyl chloride (1.5 equiv)
    • 4-(Propanoylamino)aniline (1.1 equiv)
    • Triethylamine (2.0 equiv)
  • Conditions:
    • Solvent: Dichloromethane
    • Temperature: 0°C → RT, 4–6 hr
  • Yield: 65–75% (after recrystallization).

Optimization Data:

Parameter Optimal Value
Equiv. Oxalyl Chloride 1.5
Reaction Time 6 hr
Base Triethylamine

Direct Coupling Using EDCl/HOBt

Protocol (From):

  • Reagents:
    • Carboxylic acid (1.0 equiv)
    • 4-(Propanoylamino)aniline (1.05 equiv)
    • EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Conditions:
    • Solvent: DMF
    • Temperature: RT, 12 hr
  • Yield: 70–80%.

Advantages:

  • Avoids moisture-sensitive acyl chloride formation.
  • Compatible with acid-sensitive substrates.

Propanoylamino Substituent Installation

Acylation of 4-Nitroaniline

Protocol (From):

  • Reagents:
    • 4-Nitroaniline (1.0 equiv)
    • Propionyl chloride (1.2 equiv)
  • Conditions:
    • Solvent: Acetone
    • Base: K₂CO₃ (2.0 equiv)
    • Temperature: 0°C → RT, 3 hr
  • Yield: 85% (N-(4-nitrophenyl)propanamide).

Reduction Step:

  • Reagents:
    • H₂, Pd/C (10 wt%)
    • Ethanol, RT, 4 hr
  • Yield: 95% (4-(propanoylamino)aniline).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Acyl Chloride Route 65–75 ≥98 High
EDCl/HOBt Coupling 70–80 ≥95 Moderate
Pd-Catalyzed Cyclization 60–72 ≥90 Low

Key Findings:

  • Acyl chloride route offers scalability but requires anhydrous conditions.
  • EDCl/HOBt minimizes side products but demands costly reagents.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PHENYL-N-(4-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and synthetic aspects of 1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide with its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Physical State/Yield (%) Key Features References
1-Phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide (Target Compound) 4-Propanoylamino (CH₂CH₂CONH-) C₂₁H₂₃N₂O₂ 335.43 Not reported Unique amide substituent; potential for enhanced hydrogen bonding -
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentanecarboxamide 4-Trifluoromethoxy (CF₃O-) C₁₉H₁₈F₃NO₂ 349.35 Not reported Electron-withdrawing CF₃O group; higher lipophilicity
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 4-Methoxy (CH₃O-) C₁₉H₂₁NO₂ 295.38 Not reported Electron-donating CH₃O group; may improve solubility
1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide 4-Bromo (Br-); 2-Morpholinyl C₂₂H₂₅BrN₂O₂ 453.36 Not reported Bulky bromo substituent; morpholine enhances solubility via H-bonding
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide Cyanomethyl (NCCH₂-); 4-Methyl C₁₆H₂₀N₄O 284.36 86.6% yield (viscous oil) Cyanomethyl group introduces polarity; moderate yield
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Piperidine core; cyclopropane C₂₃H₂₈N₂O 364.49 Not reported Opioid analog; distinct piperidine scaffold; high-risk psychoactive effects

Key Observations:

Synthetic Accessibility: Analogs with cyanomethyl or methoxy groups achieve yields of 80–97%, suggesting feasible synthesis routes for the target compound if similar methodologies are applied .

Pharmacological Implications: While cyclopropylfentanyl shares a carboxamide moiety, its piperidine core and opioid activity highlight the importance of scaffold choice in biological targeting . The absence of psychoactive risk markers in cyclopentanecarboxamides (vs.

Research Findings and Limitations

  • Structural Insights : Modifying the para-substituent on the phenyl ring significantly alters electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, which may influence receptor binding .
  • Data Gaps: No direct pharmacological or toxicological data exist for the target compound in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield . Evidence from analogous cyclopentanecarboxamide syntheses highlights the importance of controlling steric hindrance and nucleophile reactivity, as seen in modifications of 1-benzyl-4-piperidinyl derivatives . Purification via gradient elution chromatography or recrystallization in aprotic solvents (e.g., DMF/ethanol mixtures) can enhance purity, as suggested in separation technology frameworks .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (as utilized in NIST datasets for related cyclopentanecarboxamides) can confirm molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with DEPT-135 and COSY experiments resolves stereochemistry and substitution patterns, particularly for the cyclopentane and propanoylamino groups .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. How can researchers determine the solubility profile of this compound in various solvents for experimental applications?

  • Methodological Answer : Conduct Hansen Solubility Parameter (HSP) calculations to predict miscibility. Experimentally, use a phase diagram approach with binary solvent systems (e.g., water-DMSO, ethanol-hexane) to measure saturation concentrations via UV-Vis spectroscopy or gravimetric analysis. PubChem-derived physicochemical data (e.g., logP, polar surface area) for structurally similar carboxamides can guide solvent selection .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data observed across assays for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) and apply multivariate statistics (PCA or PLS regression) to identify confounding variables (e.g., solvent effects, protein binding) .
  • Orthogonal Assays : Validate results using techniques with distinct detection mechanisms (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic studies) .
  • Structural Dynamics : Use molecular docking or MD simulations to assess conformational flexibility in different assay environments, as demonstrated for cyclopentanecarboxamide co-crystals .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic acyl substitution or cyclopentane ring-opening reactions using Gaussian or ORCA software. Compare activation energies across solvents (e.g., polar aprotic vs. protic) .
  • Machine Learning (ML) : Train ML models on PubChem reaction datasets to predict regioselectivity in propanoylamino group modifications .
  • Solvent Effect Simulations : COSMO-RS models can predict solvation effects on reaction pathways, aligning with experimental kinetic data .

Q. What advanced purification techniques isolate this compound from complex mixtures with structurally similar byproducts?

  • Methodological Answer :

  • High-Performance Countercurrent Chromatography (HPCCC) : Utilizes partitioning differences in biphasic solvent systems, effective for separating carboxamide analogs with minor structural variations .
  • Chiral Stationary Phases (CSPs) : Use HPLC columns with cellulose- or amylose-based CSPs to resolve enantiomers or diastereomers, critical for stereochemical purity .
  • Crystallization Screening : Employ polymorph screening (via XRD) to isolate thermodynamically stable forms, as demonstrated for cyclopentanecarboxylate salts .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS/MS. NIST stability data for fluorophenyl analogs suggest hydrolytic susceptibility at the amide bond .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions from accelerated stability data .
  • Solid-State Analysis : TGA-DSC and PXRD track phase changes or hydrate formation during storage .

Data and Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Error Source Identification : Compare computational parameters (e.g., basis sets, solvation models) with experimental conditions (e.g., solvent dielectric constant). Adjust simulations using explicit solvent models or hybrid QM/MM approaches .
  • Sensitivity Analysis : Vary input parameters (e.g., bond dissociation energies, transition state geometries) to quantify prediction uncertainty .
  • Experimental Validation : Synthesize proposed intermediates (e.g., via isotopic labeling) to confirm reaction mechanisms .

Theoretical and Practical Integration

Q. What role does this compound play in studying structure-activity relationships (SAR) for cyclopentanecarboxamide derivatives?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with modifications to the phenyl, propanoylamino, or cyclopentane moieties. Assess bioactivity trends using hierarchical clustering .
  • 3D-QSAR Models : Build CoMFA or CoMSIA models using alignment rules from crystallographic data (e.g., N-phenylcyclopentanecarboxylate co-crystals) to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.